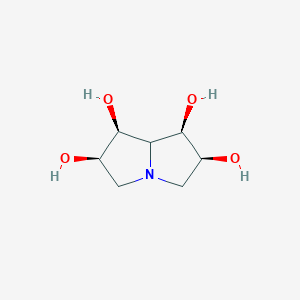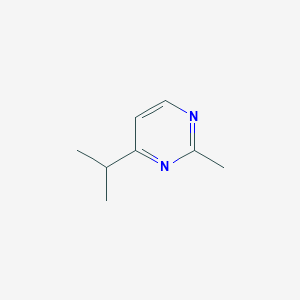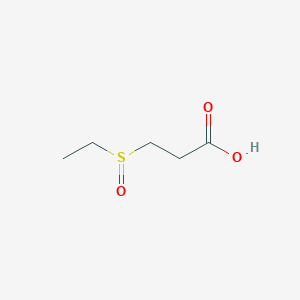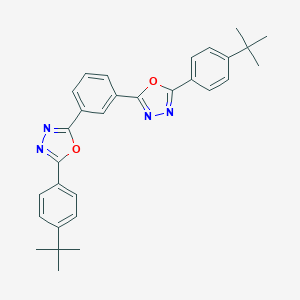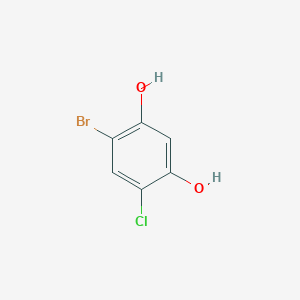
1,3-Benzenediol, 4-bromo-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-bromo-6-chloro-, also known as Bromochlorosalicylanilide (BCSA), is a chemical compound that has been widely used in scientific research for its unique properties. BCSA is a halogenated salicylanilide derivative that has been shown to possess antimicrobial, antifungal, and antiviral properties.
Mechanism Of Action
The mechanism of action of BCSA is not fully understood. However, it is believed that BCSA exerts its antimicrobial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. BCSA has been shown to disrupt the cell membrane of bacteria, leading to cell death. It has also been shown to inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical And Physiological Effects
BCSA has been shown to have low toxicity and is generally well-tolerated. In animal studies, BCSA has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, long-term studies are needed to fully understand the biochemical and physiological effects of BCSA.
Advantages And Limitations For Lab Experiments
One of the main advantages of BCSA is its broad-spectrum antimicrobial, antifungal, and antiviral activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in scientific research. However, BCSA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, BCSA can be sensitive to light and air, which can affect its stability over time.
Future Directions
There are several future directions for the study of BCSA. One area of research is the development of new antibiotics, antifungal agents, and antiviral drugs based on the structure of BCSA. Another area of research is the study of the mechanism of action of BCSA, which could lead to the development of new treatments for microbial infections. Additionally, the use of BCSA in combination with other antimicrobial agents could lead to the development of more effective treatments for microbial infections.
Synthesis Methods
The synthesis of BCSA involves the reaction of 4-bromo-6-chloro-1,3-benzenediol with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BCSA. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
BCSA has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. BCSA has been used in the development of new antibiotics, antifungal agents, and antiviral drugs. It has also been used in the treatment of skin diseases, such as acne and fungal infections.
properties
CAS RN |
126521-73-1 |
|---|---|
Product Name |
1,3-Benzenediol, 4-bromo-6-chloro- |
Molecular Formula |
C6H4BrClO2 |
Molecular Weight |
223.45 g/mol |
IUPAC Name |
4-bromo-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI Key |
YZRHGWRGIIGQDK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
synonyms |
1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



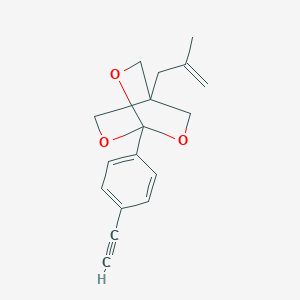
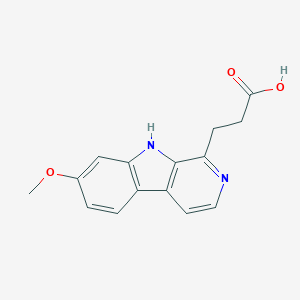

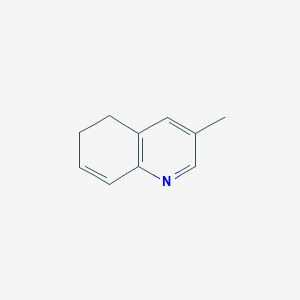
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
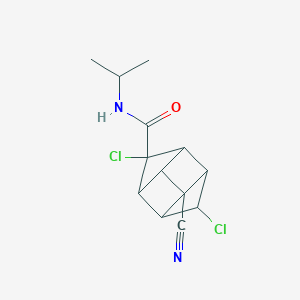
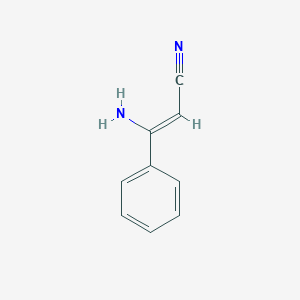
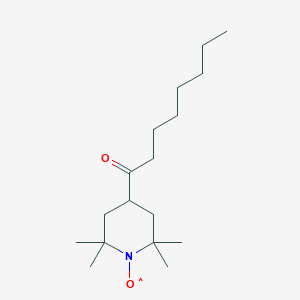

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
